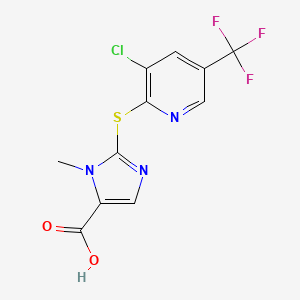

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid

説明

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, linked via a sulfanyl bridge to a 1-methylimidazole-5-carboxylic acid moiety.

Molecular Formula: Estimated as C₁₂H₉ClF₃N₃O₂S (derived by replacing the carboxamide group in the compound with a carboxylic acid).

Molecular Weight: Approximately 351.76 g/mol (calculated based on formula adjustments).

Key Features:

特性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O2S/c1-18-7(9(19)20)4-17-10(18)21-8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUTZOZOHMUQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various targets, such as receptors or enzymes, which play crucial roles in biological processes.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes.

Pharmacokinetics

For instance, its trifluoromethyl group might enhance its metabolic stability, while its carboxylic acid group could affect its solubility and absorption.

Result of Action

Based on its potential interactions with its targets, it could lead to changes in cellular signaling, gene expression, or metabolic processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition.

生物活性

The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 399.82 g/mol. The structural features include a pyridine ring, a trifluoromethyl group, and an imidazole moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies indicate that compounds with similar structural features exhibit significant antitumor activity. For instance, the presence of the trifluoromethyl group is known to enhance the potency of various drugs by improving their interaction with target proteins. In one study, derivatives of imidazole were evaluated for their cytotoxic effects against cancer cell lines, showing IC50 values in the low micromolar range, suggesting potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid | TBD | TBD |

The mechanism of action for compounds like 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid typically involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, imidazole derivatives have been shown to inhibit certain kinases that play a critical role in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the imidazole and pyridine rings can significantly affect biological activity. For instance:

- Trifluoromethyl Group : Enhances lipophilicity and binding affinity to biological targets.

- Chloro Substituent : May influence electronic properties and steric hindrance, affecting receptor interaction .

Case Studies

- Anticancer Evaluation : In a study involving various imidazole derivatives, compounds structurally similar to 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid showed promising results against breast cancer cell lines, indicating potential therapeutic applications .

- Enzyme Inhibition : Another research focused on enzyme inhibition demonstrated that certain derivatives could inhibit protein kinases involved in cellular signaling pathways critical for cancer cell survival .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, a comparison with related molecules is provided below:

Structural and Functional Analysis

Terminal Functional Group :

- The carboxylic acid in the target compound enhances aqueous solubility compared to the carboxamide in ’s analog (LogP ~2.5 vs. 4.16). This difference is critical for drug absorption and renal excretion .

- The tetrazole group in RNH-6270 acts as a carboxylic acid bioisostere, offering similar acidity but improved metabolic resistance .

Heterocyclic Core :

- The imidazole ring in the target compound provides a planar structure for π-π stacking, whereas the isoxazole in ’s compound introduces conformational rigidity .

Substituent Effects: The trifluoromethyl group in both the target compound and its analogs enhances lipophilicity and resistance to oxidative metabolism . Sulfanyl vs.

Research Findings from Analogous Compounds

- Carboxamide Derivatives : The N-propyl carboxamide analog () exhibits a higher LogP (4.16), suggesting prolonged tissue retention but reduced solubility. This highlights the trade-off between bioavailability and efficacy .

- Tetrazole Bioisosteres : RNH-6270 () demonstrates comparable target affinity to carboxylic acids but with superior oral bioavailability, underscoring the value of bioisosteric replacement in drug design .

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction solvent | Acetic acid or DMF | |

| Catalyst | CuI or Pd(PPh) | |

| Reaction time | 6–12 hours | |

| Purification method | Recrystallization (EtOH/HO) |

Q. Table 2. Stability Profile

| Condition | Degradation (%) at 4 weeks | Major Degradant |

|---|---|---|

| 40°C/75% RH | 8–12% | Sulfoxide |

| Light exposure (UV) | 15–20% | Decarboxylated product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。